1-(4-acetylpiperazin-1-yl)-3-(4-bromo-1H-indol-1-yl)propan-1-one
Description
This compound features a propan-1-one backbone substituted with a 4-acetylpiperazine group and a 4-bromoindole moiety. Its structure is characteristic of pharmacologically relevant molecules, where the acetylpiperazine group enhances solubility and the bromoindole unit may influence receptor binding .
Properties
Molecular Formula |
C17H20BrN3O2 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-(4-bromoindol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H20BrN3O2/c1-13(22)19-9-11-21(12-10-19)17(23)6-8-20-7-5-14-15(18)3-2-4-16(14)20/h2-5,7H,6,8-12H2,1H3 |
InChI Key |
LEQZAXKPYKBHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Biological Activity
1-(4-acetylpiperazin-1-yl)-3-(4-bromo-1H-indol-1-yl)propan-1-one, a synthetic compound with the molecular formula C17H20BrN3O2 and a molecular weight of approximately 378.3 g/mol, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an acetyl group and a bromoindole moiety. The presence of the bromine atom at the 4-position of the indole ring is significant for its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H20BrN3O2 |
| Molecular Weight | 378.3 g/mol |
| IUPAC Name | 1-(4-acetylpiperazin-1-yl)-3-(4-bromoindol-1-yl)propan-1-one |
| Purity | ≥ 95% |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to acetylcholinesterase (AChE). Inhibition studies suggest that it may interact with the active site of AChE, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.
Cytotoxicity and Cancer Research
Preliminary studies have shown that 1-(4-acetylpiperazin-1-yl)-3-(4-bromo-1H-indol-1-yl)propan-1-one exhibits cytotoxic effects on cancer cell lines. The compound induces apoptosis in specific cancer types, suggesting its potential as an anticancer agent. Further investigations are necessary to elucidate the underlying mechanisms and optimize its effectiveness.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Interaction : It may bind to various biological targets, influencing signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Inhibition of Protein Kinases : It may inhibit kinases involved in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent .
Study 2: Neuroprotective Effects
Research on neuroprotective effects demonstrated that the compound effectively inhibits AChE activity in vitro. This suggests potential applications in treating Alzheimer's disease by preventing acetylcholine breakdown, thereby enhancing neurotransmission .
Study 3: Anticancer Activity
In vitro studies conducted on various cancer cell lines showed that the compound induced apoptosis through ROS-mediated pathways. The findings suggest that further development could lead to new cancer therapies targeting specific tumor types .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the 3-(piperazin-1-yl/acetylpiperazin-1-yl)propan-1-one core but differ in substituents, leading to variations in properties:
Key Observations :
- Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., bromobenzoyl in Compound 28) correlate with higher yields (89%) compared to alkyloxy chains (e.g., FAI-10: 17%), likely due to improved reaction kinetics or crystallization .
- Purity Trends : FAI-15, with a hexylthio group, achieves 100% purity, while FAI-10 (heptyloxy) shows 93%, suggesting sulfur-containing substituents may facilitate purification .
Spectroscopic and Analytical Comparisons
- NMR Signatures: The acetylpiperazine moiety in FAI-10 shows characteristic 1H NMR peaks at δ 3.4–3.9 (m, 10H, piperazine protons) and δ 2.78 (m, 2H, propanone backbone) . Similar patterns are expected in the target compound. Bromoindole substituents (as in the target compound) would introduce deshielding effects, altering aromatic proton shifts compared to methoxyindole derivatives (e.g., Compound 28) .
- HRMS Validation : Compound 28’s experimental HRMS (533.3010) closely matches theoretical values (533.3002), demonstrating structural fidelity despite complex substituents .
Pharmacological and Functional Insights
- Antimicrobial Activity : Asymmetric thiazolidin-3-yl derivatives (e.g., AAP-1 to AAP-10) show moderate-to-high antimicrobial activity, suggesting the indole-piperazine scaffold’s versatility .
- Targeted Therapies : Compound 28’s bromobenzoyl group may enhance binding to ATPase targets (e.g., p97), as seen in related indole-piperazine inhibitors .
Computational and Crystallographic Support
- Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) validate thermochemical properties of similar scaffolds, aiding in predicting stability and reactivity .
- Crystallography : The SHELX system is widely used for structural validation of small molecules, ensuring accurate bond-length and angle measurements for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
